molecular formula C11H15N4O7P B091379 Tubercidin 5'-monophosphate CAS No. 16719-46-3

Tubercidin 5'-monophosphate

Cat. No. B091379
CAS RN: 16719-46-3
M. Wt: 346.23 g/mol
InChI Key: OBKZXEICLJXEAO-KCGFPETGSA-N
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Description

Synthesis Analysis

The biosynthesis of Tubercidin 5’-monophosphate involves several enzymes. TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . Moreover, TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination .


Molecular Structure Analysis

Tubercidin 5’-monophosphate has an intriguing structure, in which a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . This structure is similar to that of adenosine .


Chemical Reactions Analysis

Tubercidin 5’-monophosphate enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This conversion is facilitated by the remarkable stability of the glycosidic bond in the pyrrolopyrimidine ribosides .


Physical And Chemical Properties Analysis

The storage temperature for Tubercidin 5’-monophosphate is -20°C . The flash point is not applicable .

Scientific Research Applications

  • Electrochemical and Photochemical Oxidation : TMP's oxidation was explored using cyclic voltammetry, coulometry, and constant potential electrolysis, with the identification of reaction intermediates and products through HPLC, mass spectrometry, FTIR, and NMR spectroscopy. This study highlighted the possible radical oxidation pathway and the role of adsorption in TMP's electrochemical oxidation (Childers-Peterson & Brajter-toth, 1988).

  • Synthesis and Biological Activity : A study synthesized tubercidin analogues and evaluated their ability to bind to the 2-5 A-dependent endonuclease. It was found that certain tubercidin analogues bound as effectively as 2-5A itself, although they failed to stimulate the 2-5A-dependent endonuclease (Jamoulle et al., 1984).

  • High-Performance Liquid Chromatographic Assay : This study developed an assay for the electro-oxidation of TMP, demonstrating its complete oxidation after approximately 2 hours of electrolysis (Childers-Peterson & Brajter-toth, 1987).

  • Stimulation of Protein Kinases : TMP was found to stimulate cyclic AMP-dependent protein kinases as effectively as cyclic AMP, suggesting its involvement in biochemical pathways related to these kinases (Kuo & Greengard, 1970).

  • Metabolism in Mammalian Cells : Tubercidin and formycin were shown to metabolize to their corresponding 5’-triphosphates in mouse leukemia EL4 cells, indicating a complex metabolic pathway for these compounds (Zimmerman et al., 1978).

  • Self-Association and Protonation Studies : Research on the self-association and protonation of TMP in comparison with other nucleoside monophosphates provided insights into the chemical behavior of these compounds in solution (Tribolet & Sigel, 1987).

  • Therapeutic Applications in Schistosomiasis : Studies have shown the potential of TMP in combination therapy for treating Schistosoma japonicum and Schistosoma mansoni infections, demonstrating its selective toxicity against the parasite (el Kouni et al., 1985; el Kouni et al., 1983).

  • Enzymatic Synthesis : TMP was used in the large-scale enzymatic synthesis of nucleoside‐5′‐monophosphates, showcasing its potential in biochemical production processes (Marutzky et al., 1974).

Safety And Hazards

Tubercidin 5’-monophosphate is classified as non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials . It has hazard statements H300, H310, and H330 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The discovery and characterization of the Tubercidin 5’-monophosphate biosynthetic pathway lay a foundation for the rational generation of Tubercidin 5’-monophosphate analogs through synthetic biology strategy . This also opens the way for the target-directed search of Tubercidin 5’-monophosphate-related antibiotics .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N4O7P/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(22-11)3-21-23(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKZXEICLJXEAO-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182554
Record name Polydeazaadenylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubercidin 5'-monophosphate

CAS RN

16719-46-3, 28302-62-7
Record name 7-Deazaadenosine 5′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16719-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubercidin 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016719463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polydeazaadenylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubercidin-5-monophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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